Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate

Positional isomerism Structure-activity relationship (SAR) Medicinal chemistry building blocks

Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate (CAS 898788-24-4) is a synthetic organic compound belonging to the thiomorpholinomethyl-aryl ketone ester class, with molecular formula C20H29NO3S and a molecular weight of 363.5 g/mol. It features a meta-substituted phenyl ring bearing a thiomorpholinomethyl group at the 3-position, an ethyl heptanoate ester chain terminating in a ketone linkage to the aromatic ring.

Molecular Formula C20H29NO3S
Molecular Weight 363.5 g/mol
CAS No. 898788-24-4
Cat. No. B1343396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate
CAS898788-24-4
Molecular FormulaC20H29NO3S
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCSCC2
InChIInChI=1S/C20H29NO3S/c1-2-24-20(23)10-5-3-4-9-19(22)18-8-6-7-17(15-18)16-21-11-13-25-14-12-21/h6-8,15H,2-5,9-14,16H2,1H3
InChIKeySUCBSSMVKPZQHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate (CAS 898788-24-4): Structural Identity and Comparator Landscape for Informed Procurement


Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate (CAS 898788-24-4) is a synthetic organic compound belonging to the thiomorpholinomethyl-aryl ketone ester class, with molecular formula C20H29NO3S and a molecular weight of 363.5 g/mol [1]. It features a meta-substituted phenyl ring bearing a thiomorpholinomethyl group at the 3-position, an ethyl heptanoate ester chain terminating in a ketone linkage to the aromatic ring [1]. This compound occupies a defined position within a series of regioisomeric (ortho, meta, para) and chain-length analogs (C5 valerate, C7 heptanoate, C8 octanoate) that are commercially available from multiple specialty chemical suppliers at purities ranging from 95% to 98% . The meta-substitution pattern confers a distinct spatial orientation of the thiomorpholine moiety relative to the keto-ester side chain, creating a structural topology that differentiates it from its ortho and para counterparts in both molecular recognition contexts and physicochemical property profiles .

Why Generic Substitution Fails for Ethyl 7-Oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate: The Quantitative Cost of Isomeric and Chain-Length Interchange


Within the thiomorpholinomethyl-phenyl-alkanoate series, simple substitution of the target meta-heptanoate compound with its ortho or para regioisomer, or with shorter- or longer-chain analogs, introduces quantifiable structural variations that are not interchangeable without experimental re-validation [1]. The meta-substitution pattern creates a distinct angular geometry between the thiomorpholine ring and the keto-ester arm, resulting in a calculated LogP of 3.87 and a topological polar surface area (TPSA) of 71.9 Ų, which diverges from the spatial and electronic profiles of the ortho isomer (ortho-substitution imposes steric compression between the thiomorpholinomethyl group and the ketone carbonyl, altering the accessible conformational ensemble) and the para isomer (linear topology with maximal separation of functional groups) . Furthermore, chain-length alteration from the C7 heptanoate to the C5 valerate (MW 335.5; C18H25NO3S) or C8 octanoate (MW 377.5; C21H31NO3S) changes the lipophilic-hydrophilic balance, rotatable bond count, and predicted membrane partitioning behavior, with the heptanoate chain occupying a specific logP–chain-length window that may be critical for target engagement in lipid-binding or membrane-associated assay systems . These structural distinctions preclude direct generic substitution without independent biochemical, biophysical, and pharmacological profiling.

Ethyl 7-Oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate: Quantitative Differentiation Evidence Versus Closest Analogs


Regioisomeric Differentiation: Meta (3-Position) vs. Ortho (2-Position) vs. Para (4-Position) Substitution Pattern

The target compound (meta isomer, CAS 898788-24-4) differs from its ortho (CAS 898782-66-6) and para (CAS 898783-40-9) regioisomers exclusively in the substitution position of the thiomorpholinomethyl group on the central phenyl ring. While all three isomers share the identical molecular formula (C20H29NO3S) and computed XLogP3-AA of 3.2 [1], the meta configuration produces a unique angular displacement of the thiomorpholine ring relative to the keto-ester side chain, resulting in a topological polar surface area (TPSA) of 71.9 Ų . Structural overlay reveals that the ortho isomer forces the thiomorpholine group into close proximity with the ketone carbonyl (C=O), introducing intramolecular steric congestion absent in the meta isomer, while the para isomer adopts a fully extended linear geometry with maximal inter-group separation [1]. These conformational differences directly affect molecular recognition properties in protein binding pockets, where the spatial presentation of the thiomorpholine sulfur atom and the ketone oxygen as hydrogen-bond acceptors governs ligand-receptor complementarity.

Positional isomerism Structure-activity relationship (SAR) Medicinal chemistry building blocks Fragment-based drug design

Chain-Length Differentiation: Heptanoate (C7) vs. Valerate (C5) and Octanoate (C8) Alkyl Ester Homologs

The target compound bears a seven-carbon (heptanoate) ester chain linking the ethyl ester terminus to the ketone carbonyl attached to the phenyl ring. This chain length differentiates it quantitatively from the five-carbon valerate analog (ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate, CAS 898788-20-0, MW 335.5, C18H25NO3S) and the eight-carbon octanoate analog (ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate, CAS 898788-26-6, MW 377.5, C21H31NO3S) . Each incremental methylene (-CH2-) unit increases the molecular weight by ~14 Da, adds one rotatable bond, and incrementally raises the computed LogP, with the heptanoate chain providing a calculated LogP of 3.87 that places it in a lipophilicity range commonly associated with optimal passive membrane permeability (LogP 3–4) while retaining sufficient aqueous solubility for biochemical assay compatibility [1]. The valerate homolog (C5) is expected to exhibit lower membrane partitioning, while the octanoate (C8) may approach solubility-limited assay behavior. These differences are non-trivial for cell-based phenotypic screening or in vivo pharmacokinetic studies.

Alkyl chain optimization Lipophilicity modulation Homologation series Physicochemical property tuning

Vendor Purity Specification Differentiation: 97% (abcr) vs. 98% (MolCore) vs. 95% (AKSci) Minimum Purity Grades

Commercially available batches of the target compound are offered at distinct minimum purity specifications by different vendors, directly impacting procurement decisions for applications requiring defined purity thresholds. ABCR GmbH supplies the compound at a minimum purity of 97% (Catalog AB365020) . MolCore lists the compound at NLT 98% purity under ISO-certified quality systems . AKSci offers the compound at a minimum purity specification of 95% (Catalog 7896DB) . These purity differentials are material: for enzymatic or cell-based assays where impurity-driven off-target effects can confound data interpretation, the selection of a 97%+ grade over a 95% grade reduces the maximum theoretical impurity burden from 5% to 3%—a 40% relative reduction in total impurity load. Conversely, for initial high-throughput screening or library construction where cost-per-compound is a primary driver, the 95% grade may represent acceptable risk-adjusted value.

Chemical purity specification Quality control Procurement grade selection Analytical validation

Predicted ADME Property Profile: Computed Drug-Likeness Parameters in the Context of Thiomorpholine-Containing Bioactive Compounds

The target compound exhibits a computed property profile consistent with lead-like chemical space: molecular weight 363.5 Da (below the 500 Da Lipinski cutoff), XLogP3-AA of 3.2 (within the ≤5 guideline), zero hydrogen-bond donors, 5 hydrogen-bond acceptors, and 11 rotatable bonds [1]. The thiomorpholine ring introduces a sulfur atom that serves as an additional hydrogen-bond acceptor and contributes to polar surface area (71.9 Ų), placing the compound below the 140 Ų threshold predictive of oral bioavailability [2]. In the context of thiomorpholine-containing bioactive molecules, the thiomorpholinomethyl moiety has been incorporated into antimycobacterial pyrrole derivatives (e.g., the BM212 series) where it contributes to in vitro activity against Mycobacterium tuberculosis [3]. While the target compound has not been explicitly profiled in published biological assays, its structural features align with privileged fragment characteristics in kinase inhibitor and GPCR modulator chemical space, where thiomorpholine serves as a morpholine bioisostere with enhanced lipophilicity due to sulfur substitution [4].

Drug-likeness ADME prediction Thiomorpholine pharmacophore Lead-likeness assessment

Ethyl 7-Oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate: Evidence-Backed Application Scenarios for Scientific Procurement


Fragment-Based and Structure-Guided Drug Discovery: Meta-Substituted Thiomorpholine Scaffold for Protein Crystallography and Biophysical Screening

The meta-substitution pattern of the target compound provides a unique angular presentation of the thiomorpholine ring and ketone carbonyl as dual hydrogen-bond acceptor motifs, suitable for fragment-based screening by X-ray crystallography or surface plasmon resonance (SPR). The compound's molecular weight (363.5 Da) falls within the 'fragment-plus' range, and its TPSA of 71.9 Ų facilitates interpretation of electron density maps. The 97% purity grade from abcr ensures minimal interference from impurities in co-crystallization experiments. Procurement of the meta isomer specifically, rather than the ortho or para analog, is warranted when the target protein's binding site geometry requires an angular pharmacophoric arrangement that cannot be satisfied by the linear (para) or sterically compressed (ortho) isomers [1].

Medicinal Chemistry Hit-to-Lead Optimization: Exploring Alkyl Chain Length and Regioisomeric SAR Around a Thiomorpholine-Containing Core

For SAR campaigns investigating the optimal alkyl ester chain length connecting the ethyl ester to the phenyl ketone, the C7 heptanoate compound serves as the midpoint reference within the homologous series (C5 valerate → C7 heptanoate → C8 octanoate). Systematic procurement of all three chain-length variants enables quantitative assessment of lipophilicity-dependent effects on cellular potency, metabolic stability, and solubility. The balanced LogP of 3.87 positions the heptanoate as a central comparator: compounds with significantly different lipophilicity can be benchmarked directly against this reference standard.

Kinase Inhibitor and GPCR Modulator Library Design: Thiomorpholine as a Morpholine Bioisostere with Differentiated Sulfur-Mediated Properties

Thiomorpholine-containing compounds have established precedent as kinase inhibitors [2] and GPCR modulators, where the sulfur atom provides distinct electronic properties compared to oxygen-containing morpholine analogs. The target compound, with its thiomorpholinomethyl group appended via a methylene linker to a meta-substituted phenyl ring, represents a scaffold for exploring sulfur-mediated effects on target binding affinity, selectivity, and metabolic stability. Its computed drug-likeness profile (0 Lipinski violations, TPSA 71.9 Ų) supports inclusion in focused screening libraries for kinase or GPCR targets where thiomorpholine-containing chemical matter has demonstrated enrichment [2].

Chemical Biology Probe Development: Thiomorpholine-Substituted Aryl Ketone as a Reactive Intermediate or Affinity Label Precursor

The ketone carbonyl flanked by the phenyl ring and the heptanoate chain constitutes an electrophilic center amenable to further derivatization (e.g., oxime formation, reductive amination, or Wittig olefination) for the generation of chemical biology probes. The meta-thiomorpholinomethyl substituent provides a basic tertiary amine (pKa ~7–8 for thiomorpholine nitrogen) that can serve as a pH-sensitive moiety or a site for quaternization. When procuring for probe synthesis, the 97–98% purity grades are recommended to minimize side-product formation during conjugation chemistry.

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